molecular formula C22H27ClN2O4S B14803548 2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

Cat. No.: B14803548
M. Wt: 451.0 g/mol
InChI Key: ONDHVOKENFHOPQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfonyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2,3-dimethylphenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine, to form the phenoxy intermediate.

    Sulfonylation: The phenoxy intermediate is then reacted with a sulfonyl chloride derivative, such as cyclohexylsulfonyl chloride, in the presence of a base like triethylamine, to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine derivative, such as 4-aminophenylacetamide, under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
  • 2-(4-chloro-2,3-dimethylphenoxy)-N-{3-[(2-methyl-2-propenyl)oxy]phenyl}acetamide

Uniqueness

2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H27ClN2O4S/c1-15-16(2)21(13-12-20(15)23)29-14-22(26)24-17-8-10-19(11-9-17)30(27,28)25-18-6-4-3-5-7-18/h8-13,18,25H,3-7,14H2,1-2H3,(H,24,26)

InChI Key

ONDHVOKENFHOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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